6-Chloro-5-nitropyridin-2(1H)-one CAS number
6-Chloro-5-nitropyridin-2(1H)-one CAS number
An In-depth Technical Guide to 6-Chloro-5-nitropyridin-2(1H)-one
CAS Number: 198268-98-3
Executive Summary
This guide provides a comprehensive technical overview of 6-Chloro-5-nitropyridin-2(1H)-one (CAS No. 198268-98-3), a pivotal heterocyclic building block in modern medicinal chemistry and drug discovery. We will delve into its fundamental physicochemical properties, synthesis, and core reactivity. The primary focus is on its application as a highly versatile electrophilic scaffold, particularly in the design of targeted covalent inhibitors (TCIs) and protein degraders. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this reagent's unique chemical attributes for the synthesis of complex, biologically active molecules.
Part 1: Core Physicochemical & Structural Profile
6-Chloro-5-nitropyridin-2(1H)-one is a substituted pyridinone, a class of compounds recognized as "privileged structures" in drug design due to their ability to interact with a wide range of biological targets.[1] The molecule's utility is derived from the specific arrangement of its functional groups. The electron-withdrawing nitro group (-NO₂) at the C5 position, coupled with the inherent electron-withdrawing nature of the pyridinone ring, significantly activates the chlorine atom at the C6 position towards nucleophilic attack.
| Property | Value | Source |
| CAS Number | 198268-98-3 | [2][3][4] |
| Molecular Formula | C₅H₃ClN₂O₃ | [2] |
| Molecular Weight | 174.54 g/mol | [2] |
| Appearance | Solid | [4] |
| Typical Purity | ≥97% | [2][5] |
| Storage Conditions | Store at 2-8°C under an inert atmosphere | [4] |
Part 2: Synthesis and Purification
The most common and direct route to 6-Chloro-5-nitropyridin-2(1H)-one involves the chlorination of its hydroxyl precursor, 2-hydroxy-5-nitropyridine. This transformation is a standard procedure in heterocyclic chemistry, yet the choice of reagents is critical for achieving high yield and purity.
Caption: General synthesis workflow for 6-Chloro-5-nitropyridin-2(1H)-one.
Protocol 1: Synthesis via Deoxychlorination
This protocol describes a robust method for preparing the title compound from 2-hydroxy-5-nitropyridine.
Rationale: Phosphorus oxychloride (POCl₃) serves as both the chlorinating agent and a dehydrating solvent. The addition of phosphorus pentachloride (PCl₅) ensures the complete conversion of the pyridinone's hydroxyl group into a chloro group, preventing side reactions and driving the equilibrium towards the product.
Methodology:
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Setup: To a 500 mL three-necked flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add 2-hydroxy-5-nitropyridine (0.1 mol, 14.0 g).
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Reagent Addition: Carefully add phosphorus oxychloride (50 g, 0.33 mol) followed by the portion-wise addition of phosphorus pentachloride (25.0 g, 0.12 mol) under a nitrogen atmosphere.
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Reaction: Heat the reaction mixture to 100-105°C and maintain stirring for 5 hours.[6] The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup: After cooling, carefully pour the reaction mixture into 200 g of crushed ice with vigorous stirring.
-
Neutralization: Adjust the pH of the aqueous slurry to 8-9 using a 40% aqueous sodium hydroxide solution.[6]
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Extraction: Extract the aqueous layer with dichloromethane (3 x 60 mL).
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Purification: Combine the organic layers, wash with saturated brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.[6] Further purification can be achieved by recrystallization or column chromatography.
Part 3: Chemical Reactivity & Mechanistic Insights
The primary mode of reactivity for 6-Chloro-5-nitropyridin-2(1H)-one is Nucleophilic Aromatic Substitution (SₙAr). The chlorine atom at the C6 position is an excellent leaving group, and its departure is facilitated by the stabilization of the negative charge in the intermediate by the adjacent ring nitrogen and the powerful electron-withdrawing nitro group at C5.
This high electrophilicity makes it an ideal reagent for reacting with soft nucleophiles, such as thiols (e.g., cysteine residues in proteins) or amines.
Caption: The two-step mechanism of Nucleophilic Aromatic Substitution (SₙAr).
Part 4: Applications in Drug Discovery
The well-defined reactivity of 6-Chloro-5-nitropyridin-2(1H)-one makes it a valuable building block, particularly in two cutting-edge areas of drug development.
Targeted Covalent Inhibitors (TCIs)
The compound serves as an electrophilic "warhead." In TCI design, a molecule is engineered to first bind non-covalently to a target protein. Then, a suitably positioned electrophilic group on the inhibitor reacts with a nearby nucleophilic amino acid residue (commonly cysteine) on the protein, forming a permanent covalent bond. This leads to irreversible inhibition. The 6-chloro-5-nitropyridine scaffold has been successfully employed to target rare cysteine residues in kinases, such as Monopolar Spindle 1 (MPS1), offering a path to highly selective inhibitors.[7]
Protein Degrader Building Blocks
The molecule is also classified as a "Protein Degrader Building Block".[2] This refers to its use in constructing molecules like Proteolysis-Targeting Chimeras (PROTACs). A PROTAC is a bifunctional molecule with one end that binds to a target protein and another end that binds to an E3 ubiquitin ligase. This proximity induces the cell's own machinery to tag the target protein for destruction. 6-Chloro-5-nitropyridin-2(1H)-one can be used to link the target-binding portion of the molecule to the linker or the E3-ligase-binding portion via an SₙAr reaction.
Caption: Logical workflow for using the title compound to create a TCI.
Protocol 2: Representative SₙAr Coupling Reaction
This protocol provides a general method for coupling an amine-containing fragment to the 6-Chloro-5-nitropyridin-2(1H)-one core.
Rationale: The reaction is typically performed in a polar aprotic solvent like 1,4-dioxane or DMF to solubilize the reactants. A non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIEA), is used to scavenge the HCl generated during the reaction without competing as a nucleophile. Heating is often required to drive the reaction to completion.
Methodology:
-
Preparation: In a dry reaction vial, dissolve the amine-containing scaffold (1.0 eq.) and 6-Chloro-5-nitropyridin-2(1H)-one (1.2 eq.) in dry 1,4-dioxane.
-
Base Addition: Add N,N-Diisopropylethylamine (DIEA) (3.0 eq.) to the stirring solution.
-
Reaction: Seal the vial and heat the reaction mixture to 80-100°C. Monitor the reaction by TLC or LC-MS until the starting material is consumed. A similar reaction with a related substrate was refluxed for 26 hours.[7]
-
Isolation: After cooling to room temperature, remove the solvent under vacuum.
-
Purification: Purify the residue by flash column chromatography on silica gel to obtain the desired coupled product.
Part 5: Safety, Handling, and Storage
As with all laboratory chemicals, 6-Chloro-5-nitropyridin-2(1H)-one should be handled with appropriate care in a well-ventilated area.
| Hazard Category | Description & Precautionary Measures | Source(s) |
| Eye Irritation | Causes serious eye irritation. P280: Wear eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [8][9] |
| Skin Irritation | May cause skin irritation. P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water. | [8][10] |
| Inhalation/Ingestion | May be harmful if inhaled or swallowed. P261: Avoid breathing dust. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. | [8][10] |
| Handling | Handle in a well-ventilated place. Avoid dust formation. Wash hands thoroughly after handling. | [8][11] |
| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. Store under an inert atmosphere. | [10][11] |
| Decomposition | Hazardous decomposition products include Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO₂), and Hydrogen chloride gas. | [8] |
References
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Title: 6-chloro-5-nitropyridin-2(1h)-one Source: ChemSrc URL: [Link]
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Title: 6-chloro-5-nitropyridin-2(1h)-one Source: ChemSrc URL: [Link]
-
Title: 2(1H)-Pyridinone, 6-chloro-5-nitro- Source: BoroPharm Inc. URL: [Link]
-
Title: N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine Source: MDPI URL: [Link]
- Title: Preparation method of high-yield 2-chloro-5-nitropyridine Source: Google Patents URL
- Title: Method for preparing 2-chloro-5-nitropyridine Source: Google Patents URL
-
Title: The Chromenopyridine Scaffold: A Privileged Platform in Drug Design Source: National Center for Biotechnology Information (PMC) URL: [Link]
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